1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile
Overview
Description
1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a cyclohexane ring with a ketone and nitrile functional group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, pharmaceuticals, and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile typically involves several steps, starting with the preparation of the dichlorophenyl precursor. One common method involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with a suitable nucleophile to yield the desired product . Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a bioactive agent.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile can be compared with other similar compounds like 3,4-dichlorophenylhydrazine hydrochloride and 3-(3,4-dichlorophenyl)-1,1-dimethylurea. These compounds share structural similarities but differ in their functional groups and specific applications . The unique combination of a dichlorophenyl group with a ketone and nitrile in this compound sets it apart, providing distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVFTCZQEZJUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393313 | |
Record name | 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65619-30-9 | |
Record name | Cyclohexanecarbonitrile, 1-(3,4-dichlorophenyl)-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65619-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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